molecular formula C16H17NO3 B8736494 N-(2,4-Dimethoxybenzyl)benzamide

N-(2,4-Dimethoxybenzyl)benzamide

Cat. No. B8736494
M. Wt: 271.31 g/mol
InChI Key: FWNTZDYHNGODIM-UHFFFAOYSA-N
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Patent
US05580751

Procedure details

N-benzoyl-2,4-dimethoxybenzylamine (100 mg, 0.37 mmol) was dissolved in 1 ml 95% (v/v) trifluoroacetic acid (TFA) and stirred for 1 h at 20° C. TFA was removed by blowing with N2 and the residue suspended in methanol (1 ml). The reaction mixture was analyzed by TLC using CH2Cl2 /MeOH/AcOH (85:10:5) as eluent and the generated benzamide was determined quantitatively by HPLC using benzamide standard chromatograms.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14](OC)=[CH:13][C:12]=1OC)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>FC(F)(F)C(O)=O>[C:1]([NH:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NCC1=C(C=C(C=C1)OC)OC
Name
Quantity
1 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
TFA was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.